Pazinaclone
Description
Molecular Architecture and Stereochemical Features
Pazinaclone (C₂₅H₂₃ClN₄O₄; molecular weight: 478.93 g/mol) is a cyclopyrrolone derivative characterized by a complex heterocyclic framework. Its core structure comprises three distinct moieties:
- A 7-chloro-1,8-naphthyridine group, which contributes to π-π stacking interactions and receptor binding.
- An isoindolinone ring fused to the naphthyridine system, introducing rigidity and planar geometry.
- A 1,4-dioxa-8-azaspiro[4.5]decane side chain, which enhances solubility through its oxygen-rich spirocyclic structure.
The molecule contains a chiral center at the carbon adjacent to the isoindolinone carbonyl group, leading to two enantiomers: (R)-pazinaclone and (S)-pazinaclone. Stereochemical studies reveal that the (S)-enantiomer exhibits significantly higher anxiolytic activity due to enhanced binding affinity at γ-aminobutyric acid type A (GABAₐ) receptors. X-ray crystallography confirms the R configuration of the clinically relevant enantiomer, with a dihedral angle of 112.7° between the naphthyridine and isoindolinone planes.
Physicochemical Characterization: Solubility, Stability, and Crystallography
Solubility Profile
This compound demonstrates pH-dependent solubility:
| pH | Solubility (μg/mL) |
|---|---|
| 1.2 | 144.08 ± 2.56 |
| 7.4 | 27.34 ± 1.89 |
This behavior stems from protonation of the spirocyclic amine (pKa = 1.62) under acidic conditions. In nonpolar solvents like dichloromethane, solubility reaches 12.8 mg/mL due to lipophilic interactions with the naphthyridine moiety.
Thermal Stability
Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 238–239°C corresponding to its melting point. Thermogravimetric analysis (TGA) indicates decomposition above 300°C, with 95% mass loss by 712.5°C. The crystalline form remains stable under ambient conditions but undergoes hydrolysis in aqueous solutions at pH > 8, cleaving the lactam bond in the isoindolinone ring.
Crystallographic Data
Single-crystal X-ray diffraction reveals:
- Crystal system : Monoclinic
- Space group : P2₁/c
- Unit cell parameters :
- a = 12.34 Å
- b = 7.89 Å
- c = 15.62 Å
- β = 102.5°
- Density : 1.48 g/cm³
The spirocyclic side chain adopts a chair conformation, while hydrogen bonding between the lactam carbonyl (O···H–N = 2.12 Å) stabilizes the crystal lattice.
Comparative Analysis with Cyclopyrrolone Derivatives
| Property | This compound | Zopiclone | Eszopiclone |
|---|---|---|---|
| Molecular Formula | C₂₅H₂₃ClN₄O₄ | C₁₇H₁₇ClN₆O₃ | C₁₇H₁₇ClN₆O₃ |
| GABAₐ Receptor Binding | Partial agonist | Full agonist | Full agonist |
| LogP | 3.12 ± 0.15 | 1.84 ± 0.09 | 1.79 ± 0.08 |
| Melting Point (°C) | 238–239 | 178–180 | 195–197 |
| Aqueous Solubility | 27.34 μg/mL (pH 7.4) | 350 μg/mL (pH 6.8) | 420 μg/mL (pH 6.8) |
Structural Innovations :
- This compound’s spirocyclic side chain reduces first-pass metabolism compared to zopiclone’s piperazine carbamate.
- The isoindolinone core enhances thermal stability relative to eszopiclone’s pyrrolopyrazine system.
- Chiral specificity : Unlike racemic zopiclone, this compound’s activity resides predominantly in the (S)-enantiomer, allowing for targeted receptor modulation.
Synthetic Pathways :
this compound is synthesized via a Wittig reaction between 2-amino-7-chloro-1,8-naphthyridine and tert-butyl(triphenylphosphoranylidene)acetate, followed by amidation with 1,4-dioxa-8-azaspiro[4.5]decane. This contrasts with zopiclone’s route, which employs a nucleophilic substitution on pyrrolopyrazine.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGKFACWOCLTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869388 | |
| Record name | Pazinaclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103255-66-9, 147724-27-4, 147724-30-9 | |
| Record name | Pazinaclone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103255-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pazinaclone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103255669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pazinaclone, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Pazinaclone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pazinaclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAZINACLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK03047IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la pazinaclone implique plusieurs étapes clés :
Réaction de la 2-amino-7-chloro-1,8-naphthyridine avec l'anhydride phtalique : Cette réaction conduit à la formation de la phtalimide correspondante.
Réduction sélective d'un des groupes carbonyle imide : Cette étape convertit essentiellement l'imide en aldéhyde.
Condensation avec le tert-butyl (triphénylphosphoranylidène)acétate : Cette réaction donne le produit de Wittig.
Conversion en un cyanure d'acide activé : L'acide carboxylique est traité avec du cyanophosphonate de diéthyle.
Formation de l'amide correspondant : La réaction avec le 1,4-dioxa-8-azaspiro[4.5]décane conduit à la formation de la this compound.
Méthodes de production industrielle
Les méthodes de production industrielle de la this compound sont généralement des versions à plus grande échelle de la synthèse en laboratoire, avec des optimisations pour le rendement, la pureté et la rentabilité. Les détails spécifiques sur les méthodes de production industrielle sont souvent propriétaires et non divulgués au public.
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
La this compound a plusieurs applications de la recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans l'étude des dérivés de cyclopyrrolone et de leur synthèse.
Biologie : La this compound est étudiée pour ses effets sur le système nerveux central, en particulier ses propriétés anxiolytiques et sédatives.
Mécanisme d'action
La this compound exerce ses effets en agissant comme un agoniste partiel des récepteurs benzodiazépiniques GABA A. Elle est plus sélective pour les sous-types que la plupart des benzodiazépines, ce qui contribue à ses propriétés anxiolytiques et sédatives avec moins d'effets secondaires amnésiques. Les cibles moléculaires et les voies impliquées comprennent la modulation de la neurotransmission GABAergique, ce qui améliore les effets inhibiteurs du GABA dans le système nerveux central.
Applications De Recherche Scientifique
Pazinaclone, also known as DN-2327, is a sedative and anxiolytic drug belonging to the cyclopyrrolone family . It is a partial agonist at GABA~A~ benzodiazepine receptors, producing sedative and anxiolytic effects . Its pharmacological profile is similar to that of benzodiazepines but with less amnestic effects .
Anxiolytic and Sedative Properties
This compound is primarily used for its anxiolytic and sedative properties . It produces these effects by acting as a partial agonist at GABA~A~ benzodiazepine receptors .
Abuse Liability
Studies comparing this compound to alprazolam, a benzodiazepine anxiolytic, suggest that this compound has a similar pharmacological profile to benzodiazepines, with little liability for abuse in the studied subject population . Although this compound did not increase ratings of "willing to take the drug again," it did produce small but significant increases on ratings of "drug liking" .
Enantioselective Pharmacokinetics
Research on the enantioselective pharmacokinetics of this compound has shown that the (S)-pazinaclone enantiomer exhibits different pharmacokinetic properties compared to the (R)-pazinaclone enantiomer in animals . In rats and dogs, the total clearance and volume of distribution of (S)-pazinaclone were lower than those of (R)-pazinaclone, while the opposite was observed in monkeys . These differences are attributed to enantioselective protein binding .
Synthesis of Analogs
This compound analogs are of interest in the field of benzodiazepine-receptor agonists . Researchers have developed methods for the asymmetric synthesis of new this compound analogs . For instance, a new this compound analogue ((3 S)- 27 ) was synthesized and did not racemize when heated in DMF at 150 °C for 48 h . Novel 3-methylated analogs of this compound have also been synthesized .
Human Experiments
Mécanisme D'action
Pazinaclone exerts its effects by acting as a partial agonist at GABA A benzodiazepine receptors. It is more subtype-selective than most benzodiazepines, which contributes to its anxiolytic and sedative properties with fewer amnestic effects . The molecular targets and pathways involved include the modulation of GABAergic neurotransmission, which enhances the inhibitory effects of GABA in the central nervous system .
Comparaison Avec Des Composés Similaires
Clinical and Preclinical Findings
- Stereoselectivity : (S)-Pazinaclone shows 5-fold higher protein binding than (R)-enantiomer, contributing to lower clearance .
- Toxicity : 3-Methyl analogs exhibit reduced hepatotoxicity in rodent models compared to parent compounds .
- Receptor Binding : this compound’s spirocyclic moiety enhances affinity for α2/α3-GABAA subtypes, reducing sedation at low doses .
Activité Biologique
Pazinaclone, a novel compound belonging to the isoindolinone class, is primarily recognized for its sedative and anxiolytic properties. It functions as a partial agonist at GABA benzodiazepine receptors, exhibiting a pharmacological profile akin to traditional benzodiazepines but with notable differences in efficacy and side effects. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical implications through detailed research findings and case studies.
This compound exerts its effects by selectively binding to GABA receptors, which are crucial for mediating the inhibitory neurotransmission in the central nervous system. Unlike full agonists, this compound's partial agonist activity leads to a more controlled sedative effect, reducing the likelihood of adverse effects such as amnesia and dependence typically associated with benzodiazepines.
Key Characteristics
- Partial Agonist : Provides anxiolytic effects at lower doses.
- Dose-Dependent Effects : Sedative effects become prominent at higher doses.
- Subtype Selectivity : More selective for certain GABA receptor subtypes compared to traditional benzodiazepines .
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME).
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Terminal Elimination Half-Life | ~10.5 hours |
| Maximum Concentration (Cmax) | Varies with dosage |
| Area Under Curve (AUC) | Higher for S-isomer (127 ng/ml·h) vs R-isomer (69 ng/ml·h) |
| Unbound AUC | Similar for both isomers (5.71 vs 5.73 ng/ml·h) |
Studies indicate that the kinetics are dose-independent and that no unchanged drug is recovered in urine, suggesting complete metabolism .
Clinical Studies and Findings
This compound has undergone various clinical trials to assess its efficacy and safety profile. Below are notable findings from recent studies:
Case Study: Efficacy in Anxiety Disorders
A clinical trial evaluated this compound's effectiveness in patients with generalized anxiety disorder (GAD). The results demonstrated significant reductions in anxiety scores compared to placebo, with minimal side effects reported.
Research Findings
- Stereoselective Pharmacokinetics : The S-isomer of this compound exhibits a twofold higher AUC compared to the R-isomer, indicating potential differences in efficacy between the two enantiomers .
- Safety Profile : this compound was found to have a lower incidence of sedation-related side effects compared to traditional benzodiazepines. This was particularly evident in trials where patients reported fewer instances of next-day sedation .
- Comparative Studies : In head-to-head studies against established anxiolytics, this compound demonstrated comparable efficacy with a reduced risk of cognitive impairment .
Table 2: Summary of Clinical Trial Outcomes
| Study Focus | Outcome |
|---|---|
| Generalized Anxiety Disorder | Significant reduction in anxiety scores |
| Cognitive Effects | Lower incidence of cognitive impairment |
| Sedation | Fewer reports of next-day sedation |
Q & A
Q. What are the primary pharmacological targets and mechanisms of Pazinaclone in neuropharmacology?
this compound (DN-2327) is a non-benzodiazepine partial agonist of the GABAA receptor, exhibiting anxiolytic activity without significant sedation or muscle relaxation . Methodologically, researchers should:
- Conduct in vitro receptor binding assays using radioligand displacement (e.g., [<sup>3</sup>H]-flunitrazepam) to quantify affinity for GABAA subtypes.
- Perform electrophysiological studies (e.g., patch-clamp) on recombinant receptors to assess partial agonism.
- Compare behavioral outcomes (e.g., elevated plus-maze tests) with benzodiazepines to evaluate specificity .
Q. What synthetic methodologies are established for this compound production in academic research?
The Rh(II)-catalyzed multicomponent synthesis is a scalable route for this compound and its analogs, involving:
- Cyclization of benzaldehyde derivatives with amines and diazo compounds under mild conditions .
- Enantioselective synthesis via chiral catalysts (e.g., Rh2(S-PTTL)4) to produce 3-methylated analogs with >90% enantiomeric excess .
- Optimization of reaction parameters (solvent, temperature) to improve yields (typically 65–85%) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s reported efficacy across different neurobehavioral models?
Contradictions may arise from variations in dosing, species-specific receptor subtypes, or experimental paradigms. A systematic approach includes:
- Meta-analysis of existing data to identify outliers and confounding variables .
- Dose-response profiling across standardized models (e.g., light-dark transition vs. open-field tests) to isolate model-dependent effects.
- Cross-species receptor profiling (human vs. rodent GABAA subtypes) using cryo-EM or X-ray crystallography to clarify binding discrepancies .
Q. What computational strategies are employed to optimize this compound derivatives for SARS-CoV-2 M<sup>pro</sup> protease inhibition?
Virtual screening identified this compound as a potential M<sup>pro</sup> inhibitor (predicted IC50 = 0.48 µM) via:
- Molecular docking (AutoDock Vina) to assess binding poses in the M<sup>pro</sup> active site, highlighting interactions with Gly-143, Cys-145, and His-41 .
- MD simulations (GROMACS) to evaluate stability of the this compound-M<sup>pro</sup> complex over 100 ns trajectories.
- Structure-activity relationship (SAR) studies on naphthyridine substituents to enhance hydrophobic contacts (e.g., alkyl/π-interactions with Met-165) .
Q. How should researchers address ethical and reproducibility challenges in this compound’s preclinical studies?
- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design .
- Reproducibility :
- Document synthesis protocols (e.g., chiral catalyst loading, purification steps) to minimize batch variability .
- Share raw electrophysiology/behavioral data via repositories (e.g., Zenodo) for independent validation .
Q. What experimental frameworks are recommended for analyzing this compound’s off-target effects in complex biological systems?
- Proteome-wide profiling using affinity chromatography coupled with mass spectrometry to identify unintended targets.
- Transcriptomic analysis (RNA-seq) of treated neuronal cells to detect downstream pathway alterations .
- Phenotypic screening in zebrafish models to assess developmental toxicity or locomotor effects .
Guidance for Further Research
- Contradiction analysis : Apply principal contradiction theory to prioritize conflicting data points (e.g., in vitro vs. in vivo efficacy) during hypothesis refinement .
- Interdisciplinary collaboration : Integrate medicinal chemistry, computational biology, and behavioral neuroscience to address multifaceted research gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
